4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chlorophenol with furfural in the presence of a base to form an intermediate compound. This intermediate is then reacted with 1,2,4-triazole-3-thiol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one: Shares a similar triazole and furan structure but differs in the substituents attached to the core structure.
4-BROMO-2-{(E)-[(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}PHENOL: Another compound with a similar bromophenyl and triazole structure but with different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H10BrClN4O2S |
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Molecular Weight |
413.7 g/mol |
IUPAC Name |
4-[(E)-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10BrClN4O2S/c15-9-1-4-13(12(16)5-9)21-7-11-3-2-10(22-11)6-18-20-8-17-19-14(20)23/h1-6,8H,7H2,(H,19,23)/b18-6+ |
InChI Key |
WCVWTANMDRPJIH-NGYBGAFCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)/C=N/N3C=NNC3=S |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C=NN3C=NNC3=S |
Origin of Product |
United States |
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